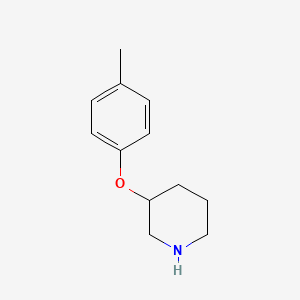

3-(4-Methylphenoxy)piperidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKBIUMAMUGELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613693 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-39-0 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 4 Methylphenoxy Piperidine and Analogues

Established Methodologies for Piperidine (B6355638) Ring Functionalization

The functionalization of a pre-existing piperidine ring is a cornerstone of synthesizing complex derivatives. A primary strategy involves the direct C-H functionalization, which allows for the introduction of substituents at specific positions. However, the C3 position can be electronically deactivated due to the inductive effect of the nitrogen atom, making direct functionalization at this site challenging.

Another widely used approach is the hydrogenation of substituted pyridine (B92270) precursors. This method allows for the creation of a saturated piperidine ring from an aromatic starting material. Catalytic hydrogenation using transition metals like rhodium or palladium is common, often providing good control over the stereochemistry of the resulting substituents.

Intramolecular cyclization of acyclic precursors is also a key strategy. This can be achieved through various reactions, including:

Aza-Michael reactions : Intramolecular addition of an amine to an α,β-unsaturated carbonyl moiety.

Reductive amination : Cyclization of an amino-aldehyde or amino-ketone.

Hydroamination : Direct addition of an N-H bond across a C=C double bond, often catalyzed by transition metals like rhodium. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes can yield 3-arylpiperidines. wikipedia.org

These methods provide access to a wide array of substituted piperidines, which can then be further modified.

Phenoxylation Reactions for Ether Linkage Formation in Piperidine Scaffolds

The formation of the ether bond between the piperidine ring (specifically at the C3 position) and the 4-methylphenoxy group is a critical step in the synthesis of the target compound. Several classical and modern organic reactions are employed for this purpose, typically starting from a 3-hydroxypiperidine (B146073) precursor.

Key Phenoxylation Methodologies:

| Reaction Name | Description | Key Reagents | Conditions |

| Ullmann Condensation | A copper-catalyzed reaction that couples an alcohol (or its corresponding alkoxide) with an aryl halide. wikipedia.orgorganic-chemistry.org This is a traditional method for forming diaryl ethers and aryl-alkyl ethers. | Copper (metal or salt), Aryl Halide, Base | High temperatures, Polar solvents (e.g., DMF, NMP) wikipedia.org |

| Mitsunobu Reaction | An organic reaction that converts a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgnih.govorganic-chemistry.org It is particularly useful for sterically hindered substrates under mild conditions. | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Anhydrous conditions, typically at or below room temperature |

| Buchwald-Hartwig Ether Synthesis | A palladium-catalyzed cross-coupling reaction for the formation of C-O bonds. It is a more modern alternative to the Ullmann reaction, often proceeding under milder conditions with a broader substrate scope. organic-chemistry.org | Palladium catalyst, Ligand (e.g., phosphine-based), Base | Varies with catalyst system, generally milder than Ullmann conditions |

The choice of method often depends on the specific substrate, desired stereochemistry, and functional group tolerance. For the synthesis of 3-(4-Methylphenoxy)piperidine, a typical approach would involve reacting an N-protected 3-hydroxypiperidine with p-cresol (B1678582) (4-methylphenol) or a derivative. For example, in an Ullmann-type reaction, the sodium salt of p-cresol could be reacted with an N-protected 3-halopiperidine in the presence of a copper catalyst. wikipedia.org Alternatively, the Mitsunobu reaction offers a reliable method with predictable stereochemical outcomes, proceeding via an Sₙ2 mechanism that results in the inversion of the configuration at the C3 carbon. wikipedia.orgnih.gov

Stereoselective Synthesis of 3-Substituted Piperidine Derivatives

Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for biological activity. Significant research has been devoted to developing stereoselective methods to access specific enantiomers and diastereomers of 3-substituted piperidines.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful strategies have been developed for synthesizing enantioenriched 3-substituted piperidines.

One prominent method is the rhodium-catalyzed asymmetric reductive Heck reaction . This process involves the coupling of arylboronic acids with a dihydropyridine (B1217469) derivative, followed by reduction, to yield 3-substituted piperidines with high enantioselectivity. acs.orgnih.govacs.orgnih.gov This three-step process typically involves:

Partial reduction of a pyridine starting material.

Rh-catalyzed asymmetric carbometalation.

A final reduction step to yield the saturated piperidine ring. acs.orgacs.orgnih.gov

Another approach is the catalytic enantioselective bromocyclization of olefinic amides. This method uses amino-thiocarbamate catalysts to produce enantioenriched 2-substituted-3-bromopiperidines, which can then be rearranged to the desired 3-substituted piperidines via a silver salt-mediated reaction. researchgate.net

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers within a molecule. For piperidines, this is often achieved by taking advantage of pre-existing stereocenters or by using specific reagents and reaction conditions to favor the formation of one diastereomer over others.

A notable method involves the diastereoselective epoxidation of tetrahydropyridines . The resulting epoxide can be opened regioselectively by various nucleophiles to introduce new functional groups, creating highly substituted piperidines with well-defined stereochemistry. nih.govthermofisher.com For sterically hindered tetrahydropyridines, specialized reagents like 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid have been designed to direct the epoxidation to a specific face of the double bond through hydrogen bonding interactions. nih.govthermofisher.com

Furthermore, diastereoselective control can be achieved by using chiral auxiliaries. For example, the reaction of electrophiles with N-galactosylpyridinone derivatives can proceed with moderate to high diastereoselectivity to afford 3-substituted and 3,4-disubstituted piperidines. wikipedia.org Hydrogenation of disubstituted pyridines often leads to the cis-piperidine diastereomer, which can then be epimerized under thermodynamic control to the more stable trans-diastereomer. rsc.org

Derivatization and Structural Modification of the this compound Core

Once the core this compound structure is synthesized, further modifications can be made to explore structure-activity relationships. These modifications can occur at three primary locations: the piperidine nitrogen, the piperidine ring itself, or the aromatic phenoxy group.

Examples of Derivatization Strategies:

| Modification Site | Type of Modification | Example Reagents/Reactions | Potential Outcome |

| Piperidine Nitrogen | N-Alkylation / N-Arylation | Alkyl halides, Reductive amination, Buchwald-Hartwig amination | Modulate basicity, lipophilicity, and receptor interactions. |

| Piperidine Ring | Introduction of substituents | C-H functionalization, Lithiation followed by electrophilic quench | Introduce additional points of interaction with biological targets. |

| Phenoxy Group | Substitution on the aromatic ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Alter electronic properties and steric profile of the phenoxy moiety. |

For instance, research on analogous scaffolds like 4,4-difluoro-3-(phenoxymethyl)piperidines has shown that introducing fluorine atoms to the piperidine ring can significantly impact biological activity and metabolic stability. organic-chemistry.org Similarly, modifications to the phenoxy ring, such as adding cyano or fluoro groups, have been shown to drastically alter binding affinity for specific biological targets like the dopamine (B1211576) D4 receptor. organic-chemistry.org The piperazine (B1678402) ring, a related heterocyclic motif, is often incorporated into drug candidates to improve pharmacokinetic properties due to its two basic nitrogen atoms, which can enhance water solubility. These examples highlight the importance of structural modification in optimizing the pharmacological profile of the core scaffold.

Pharmacological Profile and Biological Activities of 3 4 Methylphenoxy Piperidine Series

Overview of Pharmacological Potential of Phenoxypiperidine Derivatives

Phenoxypiperidine derivatives constitute a class of compounds with significant therapeutic potential, particularly in the realm of neuropharmacology. The combination of a phenoxy group and a piperidine (B6355638) ring creates a scaffold that can be tailored to interact with various receptors and transporters in the central nervous system (CNS). These derivatives have been investigated for a range of activities, including antidepressant, antipsychotic, and neuroprotective effects. pjps.pkmdpi.com

A key area of research for phenoxyalkylpiperidines has been their interaction with sigma receptors. The sigma-1 (σ1) receptor, in particular, is a target of interest due to its role in modulating various cellular functions and its involvement in neurological and psychiatric disorders. nih.gov Compounds featuring a phenoxy moiety connected to a piperidine ring have been identified as an optimal scaffold for achieving high affinity and selectivity for the σ1 receptor over the σ2 subtype. uniba.it This selectivity is crucial for developing targeted therapies with fewer off-target effects. Studies on phenoxyalkylpiperidines have demonstrated their potential as high-affinity σ1 receptor agonists, which have shown promise in preclinical models for their anti-amnesic effects. nih.govuniba.it

Furthermore, analogues of 3-(phenoxymethyl)piperidine (B1610827) have been synthesized and evaluated as antagonists for the dopamine (B1211576) D4 receptor, indicating the versatility of this chemical framework in targeting different G protein-coupled receptors. chemrxiv.org The exploration of 3-phenoxypropyl piperidine analogues has also led to the discovery of novel agonists for the ORL1 (NOP) receptor, suggesting potential applications in pain management. nih.gov The broad pharmacological landscape of phenoxypiperidine derivatives underscores their importance as a privileged scaffold in the design of new therapeutic agents.

Investigations into Neuropharmacological Activities of 3-(4-Methylphenoxy)piperidine and its Analogues

The neuropharmacological activities of this compound and its structural relatives are primarily centered on their interactions with key proteins involved in neurotransmission. Research into this class of compounds has revealed high-affinity binding to specific neurotransmitter transporters and receptors, suggesting their potential as modulators of neurological and psychiatric conditions.

Studies on phenoxyalkylpiperidines, a class that includes analogues of this compound, have revealed potent interactions with sigma receptors. For instance, a series of N-[(4-chlorophenoxy)ethyl]piperidines and N-[(4-methoxyphenoxy)ethyl]piperidines demonstrated high affinity for the σ1 receptor, with Ki values often in the subnanomolar to low nanomolar range. The substitution pattern on the piperidine ring was found to be critical, with a 4-methyl substituent conferring optimal interaction with the σ1 subtype. uniba.it Increasing the degree of methylation at the carbon atoms alpha to the piperidine nitrogen progressively decreased the affinity for the σ1 receptor. nih.gov

Functional assays have characterized some of these high-affinity ligands as σ1 receptor agonists. nih.govuniba.it The agonistic activity is believed to be responsible for the potent anti-amnesic effects observed in preclinical memory tests. nih.gov

Beyond sigma receptors, related structures have been investigated for their affinity towards other CNS targets. For example, 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been identified as potent antagonists of the dopamine D4 receptor, with some analogues exhibiting Ki values in the low nanomolar range. chemrxiv.org

| Compound | σ1 Receptor | σ2 Receptor |

|---|---|---|

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 | 52.3 |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 | 154 |

| (R)-1-[ω-(4-chlorophenoxy)ethyl]-2-methylpiperidine | 16.8 | 117 |

| (S)-1-[ω-(4-chlorophenoxy)ethyl]-2-methylpiperidine | 18.4 | 142 |

| Phenoxy Group Substitution | D4 Receptor |

|---|---|

| 3,4-difluorophenyl | 5.5 |

| 3-methylphenyl | 13 |

| 4-cyanophenoxy | 1.7 |

| 3,4-difluorophenoxy | 2.7 |

The primary mechanism through which many neuropharmacological agents exert their effects is by modulating the levels of neurotransmitters in the synaptic cleft. Analogues of this compound have shown significant interactions with key components of monoaminergic systems.

Specifically, derivatives of 3-[(aryl)(benzyloxy)methyl]piperidine have been investigated as high-affinity ligands for the serotonin (B10506) transporter (SERT). These compounds act as potent inhibitors of serotonin reuptake, a mechanism central to the action of many antidepressant medications. The affinity of these piperidine derivatives for SERT can be in the same order of magnitude as that of established antidepressants like fluoxetine. Importantly, these compounds often exhibit high selectivity for SERT over other targets like the 5-HT1A receptor and α2-adrenoceptors, which is a desirable characteristic for minimizing side effects.

In addition to the serotonergic system, the dopaminergic system is another important target. As mentioned, certain 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have been developed as potent and selective dopamine D4 receptor antagonists. chemrxiv.org The D4 receptor is implicated in the pathophysiology of disorders such as schizophrenia and ADHD. Furthermore, studies on (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] ((+)3PPP) have shown that it can modulate dopamine metabolism and prolactin release, effects that are mediated by sigma receptors, suggesting a complex interplay between these receptor systems. nih.gov These findings indicate that the phenoxypiperidine scaffold can be chemically modified to interact with various components of the dopamine and serotonin neurotransmitter systems.

Other Documented Biological Effects in Related Piperidine Scaffolds

The piperidine nucleus is a versatile scaffold that is not limited to neuropharmacological targets. Its derivatives have been shown to possess a wide range of other biological activities, including analgesic and anti-inflammatory properties.

The piperidine ring is a core component of many potent analgesic drugs. ijnrd.org Phenylpiperidine derivatives, such as meperidine and fentanyl, are well-known synthetic opioids that play a crucial role in pain management. nih.gov These compounds primarily exert their analgesic effects by acting as agonists at the mu-opioid receptor. nih.gov The interaction with this receptor in the central and peripheral nervous system leads to an increased pain threshold and inhibition of ascending pain pathways. nih.gov

Research has explored a wide variety of synthetic piperidine derivatives for their analgesic potential. nih.gov Studies on alkyl piperidine derivatives have shown that these compounds can exhibit significant analgesic activity, in some cases comparable to or more potent than standard drugs like pethidine. pjps.pk The structure-activity relationship of these compounds often reveals that substitutions on the phenyl ring, particularly at the para position, can enhance analgesic effects. pjps.pk The versatility of the piperidine scaffold allows for the development of analgesics that may act through various mechanisms, including opioid receptor modulation and potentially by blocking prostaglandin (B15479496) pathways. nih.govtandfonline.com

The piperidine scaffold is also present in molecules exhibiting anti-inflammatory activity. ijnrd.org Various derivatives have been synthesized and tested in preclinical models of inflammation, demonstrating their potential to reduce inflammatory responses. nih.gov For instance, the synthesis of phenylpiperidine derivatives has yielded compounds with anti-inflammatory activity comparable to that of phenylbutazone (B1037) in the rat paw carrageenan test. nih.gov

The mechanisms underlying the anti-inflammatory effects of piperidine derivatives can be diverse. The natural alkaloid piperine, which contains a piperidine moiety, has been shown to possess anti-inflammatory and antioxidant properties. nih.gov It can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. nih.gov Other synthetic piperidine derivatives may exert their effects by inhibiting the production of inflammatory mediators. The broad potential of this chemical class continues to make it an attractive starting point for the development of new anti-inflammatory agents. nih.govacs.org

Insufficient Data Available for Pharmacological Profile of this compound

Despite a comprehensive search of available scientific literature, there is a notable lack of specific research data regarding the potential anti-diabetic and antihistaminic properties of the chemical compound this compound. Consequently, a detailed and scientifically accurate article focusing solely on these aspects of its pharmacological profile cannot be generated at this time.

The performed searches did not yield any studies that have specifically investigated the interaction of this compound with key biological targets relevant to diabetes, such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) or dipeptidyl peptidase-4 (DPP-4). Similarly, no research was found detailing its activity as a histamine (B1213489) H1 receptor antagonist or outlining the structure-activity relationships of phenoxymethylpiperidine derivatives in the context of antihistaminic effects.

While the broader class of piperidine derivatives has been explored for a wide range of therapeutic applications, including the development of anti-diabetic and antihistaminic agents, this general information does not provide the specific data required to accurately describe the pharmacological characteristics of this compound itself. Adherence to strict scientific accuracy and the user's specific instructions precludes the extrapolation of data from structurally different compounds to create a profile for the subject compound.

Further empirical research and publication of findings specifically on this compound are necessary before a comprehensive article on its pharmacological profile and biological activities can be written.

Structure Activity Relationship Sar Studies of 3 4 Methylphenoxy Piperidine Analogues

Influence of Substituents on the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a common and crucial point for chemical modification. Altering the substituent on this nitrogen can significantly impact a compound's affinity and selectivity for various biological targets, including transporters and receptors.

Research into related piperidine-containing scaffolds has demonstrated the profound effect of N-substitution. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines, the introduction of various substituted N-benzyl groups led to a wide range of affinities for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov Several N-substituted analogues showed affinity for DAT in the low nanomolar range, indicating that the size and electronic properties of the N-substituent are key determinants of binding. nih.gov

Similarly, studies on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands revealed that the degree of methylation at the carbon atoms alpha to the piperidine nitrogen progressively decreased binding affinity. nih.gov In other series, modifications of the piperidine N-substituents afforded both potent agonists and antagonists for the nociceptin (B549756) receptor (NOP), highlighting the nitrogen's role in determining the functional activity of the ligand. researchgate.net For example, replacing a hydrogen with a larger, more complex group can introduce new interactions with the receptor binding pocket or, conversely, create steric hindrance.

Table 1: Influence of N-Substituents on Transporter Affinity

| Core Scaffold | N-Substituent | Target | Affinity (Ki, nM) |

|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | -H | DAT | High (Specific value not detailed) |

| -CH₂-(2-CF₃-Ph) | DAT | Low Affinity | |

| 3-Phenoxypropyl piperidine | -H | ORL1 (NOP) | Varies |

| Complex Groups | ORL1 (NOP) | Potent Agonists & Antagonists |

Impact of Variations on the Phenoxy Moiety and its Aromatic Substitutions

The phenoxy group is often considered a "privileged" moiety in drug design, frequently engaging in crucial hydrophobic and hydrogen-bonding interactions within receptor binding sites. nih.gov Consequently, variations on this part of the 3-(4-methylphenoxy)piperidine scaffold, including the position of the methyl group and the introduction of other substituents, are central to SAR studies.

In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues developed as dopamine D4 receptor antagonists, the nature and position of substituents on the phenoxy ring were critical for binding affinity. researchgate.netchemrxiv.org For example, a 4-fluorophenoxy analogue exhibited a binding affinity (Ki) of 118 nM, whereas the corresponding 3-fluorophenoxy compound was inactive. researchgate.net This demonstrates a strong positional preference for substituents. Further exploration showed that moving a methyl group from the 4-position to the 3-position (3-fluoro-4-methyl vs. 4-fluoro-3-methyl) also led to a reduction in binding. researchgate.net

The electronic properties of these substituents play a significant role. The rate of nucleophilic aromatic substitution reactions involving piperidine and substituted nitrobromobenzenes follows a Hammett relationship, where electron-withdrawing groups significantly increase the reaction rate, underscoring the sensitivity of the aromatic ring to electronic effects. researchgate.net This principle extends to receptor-ligand interactions, where the electrostatic potential of the phenoxy ring, modulated by its substituents, can influence binding affinity. Studies have shown that substituents like chloro, methyl, and methoxy (B1213986) groups at various positions can fine-tune biological activity. mdpi.commdpi.com

Table 2: Effect of Phenoxy Ring Substitution on D4 Receptor Binding

| Core Scaffold | Phenoxy Substitution | Binding Affinity (Ki, nM) |

|---|---|---|

| 4,4-difluoro-3-(phenoxymethyl)piperidine | 4-Fluoro | 118 |

| 3,4-Difluoro | 135 | |

| 3-Fluoro | Inactive | |

| 3-Fluoro-4-methyl | 72 |

Conformational Effects on Biological Activity

The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. For piperidine-based ligands, the chair conformation of the six-membered ring and the orientation of its substituents (axial vs. equatorial) can dictate the biological response.

Studies on the stereochemistry of 4-alkyl-4-arylpiperidine derivatives as opioid ligands have provided foundational insights into these conformational effects. nih.gov It was observed that potent agonists consistently exhibit a preference for a chair conformation where the 4-aryl group is in the axial position. Conversely, compounds that prefer an equatorial orientation for the aryl group tend to display antagonist properties. nih.gov

Stereochemical Implications in SAR

Chirality, a fundamental property of many drug molecules, plays a crucial role in SAR. The introduction of a substituent at the 3-position of the piperidine ring in this compound creates a chiral center. Therefore, the molecule exists as a pair of enantiomers, (R)- and (S)-3-(4-methylphenoxy)piperidine. It is common for enantiomers to exhibit different biological activities and potencies, as they interact differently with the chiral environment of a biological receptor.

Further substitutions on the piperidine ring can introduce additional chiral centers, leading to diastereomers. For example, the introduction of a methyl group at the 2-position of the piperidine ring results in four possible diastereomers (e.g., (2R,4R), (2S,4S), (2R,4S), and (2S,4R)). researchgate.net Research on such analogues has shown that these stereoisomers can possess distinct pharmacological profiles. In the case of 4-alkyl-4-arylpiperidines, the relative stereochemistry of substituents (cis vs. trans) was a key factor in determining opioid activity. nih.gov For instance, the cis 3,4-dimethyl derivative was found to be an antagonist, a property linked to its preference for an equatorial 4-aryl conformation. nih.gov This highlights the necessity of synthesizing and testing stereochemically pure isomers to fully elucidate the SAR and identify the optimal configuration for desired biological activity.

Molecular Mechanisms and Receptor Interactions of 3 4 Methylphenoxy Piperidine

Target Identification and Validation through Biochemical Assays

The initial identification of potential molecular targets for novel compounds, including piperidine (B6355638) derivatives, can be achieved through computational screening methods clinmedkaz.org. These in silico approaches predict interactions with various proteins, such as enzymes, ion channels, and receptors clinmedkaz.org. Following these predictions, experimental validation is crucial. This is typically accomplished through a variety of biochemical assays.

For instance, in the context of G protein-coupled receptors (GPCRs), which are common targets for piperidine-based ligands, radioligand binding assays are a fundamental tool. These assays utilize a radiolabeled compound known to bind to the target receptor to determine the affinity of the test compound by measuring its ability to displace the radioligand. Another common technique is the [³⁵S]GTPγS binding assay, which measures the activation of G proteins upon receptor agonism, thereby providing information on the functional activity of the compound as an agonist or antagonist mdpi.comnih.govnih.gov. Functional assays, such as calcium mobilization and dynamic mass redistribution (DMR) label-free assays, can also be employed to characterize the pharmacological profile of a compound at its target receptor frontiersin.org. While these are common methodologies, specific biochemical assays used to identify and validate the targets of 3-(4-Methylphenoxy)piperidine are not detailed in the available literature.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand, such as this compound, and its receptor is not solely defined by its binding affinity but also by the kinetics and thermodynamics of the interaction. While binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) is a measure of the strength of the interaction at equilibrium, it does not describe the rates at which the ligand associates and dissociates from the receptor ibmc.msk.runih.govresearchgate.net.

The study of ligand-receptor binding kinetics, which includes the association rate constant (kon) and the dissociation rate constant (koff), provides a more dynamic picture of the drug-receptor interaction ibmc.msk.runih.govresearchgate.netuniversiteitleiden.nl. A longer residence time of a drug at its target receptor, resulting from a slow dissociation rate, can lead to a more sustained pharmacological effect ibmc.msk.runih.gov.

Allosteric Modulation and Orthosteric Binding

Ligands can interact with receptors at two principal types of binding sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand or substrate. Compounds that bind to this site are termed orthosteric ligands and can act as agonists, antagonists, or inverse agonists by directly competing with the endogenous ligand researchgate.netwikipedia.org.

In contrast, allosteric sites are topographically distinct from the orthosteric site researchgate.netwikipedia.orgfrontiersin.org. Ligands that bind to these sites are known as allosteric modulators and can alter the receptor's response to the orthosteric ligand in several ways frontiersin.orgnih.gov. Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the orthosteric ligand, while negative allosteric modulators (NAMs) reduce it wikipedia.orgnih.gov. Silent allosteric modulators (SAMs) bind to an allosteric site without affecting the orthosteric ligand's activity but can prevent other allosteric modulators from binding nih.gov.

Allosteric modulators offer several potential advantages in drug design, including greater subtype selectivity, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites frontiersin.orgnih.gov. They also have a "ceiling effect," meaning their modulatory effect is dependent on the presence of the endogenous ligand, which can lead to a safer pharmacological profile nih.gov. There is currently no specific information available to determine whether this compound engages in allosteric modulation or binds to the orthosteric site of its target receptors.

Specific Receptor Classes Interacted With:

Research into the structure-activity relationships of various phenoxymethyl)piperidine derivatives has identified them as antagonists of the dopamine (B1211576) D4 receptor (D4R). In one study, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs were synthesized and evaluated for their binding affinity at the D4R d-nb.infonih.govchemrxiv.orgchemrxiv.orgresearchgate.net. While a direct binding affinity for this compound was not reported, data for structurally related compounds provide some insight. For instance, a compound with a 3-methylphenyl group (an isomer of the 4-methylphenoxy group) displayed a binding affinity (Ki) of 13 nM for the D4 receptor d-nb.infonih.govchemrxiv.orgresearchgate.net. Another analog featuring a 4-fluoro-3-methylphenoxy group showed a Ki of 6.5 nM nih.gov. These findings suggest that the phenoxy-piperidine scaffold is a viable starting point for developing D4R antagonists.

| Compound Moiety | Binding Affinity (Ki) for D4R (nM) |

|---|---|

| 3-Methylphenyl | 13 |

| 4-Fluoro-3-methylphenoxy | 6.5 |

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands nih.govnih.gov. Specifically, derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) have been explored for their antagonist activity at the kappa opioid receptor (KOR) nih.govnih.gov. In a study focused on developing selective KOR antagonists, a "3-methylphenoxy analogue" was identified as the most potent antagonist among the tested compounds, with a Ke value of 0.17 nM acs.org. This particular compound, N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazine-1-yl]methyl}-2-methylpropyl]-4-(3-methylphenoxy)benzamide, also demonstrated significant selectivity for the KOR over mu and delta opioid receptors acs.org. It is important to note that this potent antagonist contains a piperazine (B1678402) ring and additional structural complexities, distinguishing it from the simpler this compound structure.

| Compound Analogue | Binding Affinity (Ke) for KOR (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

|---|---|---|---|

| 3-Methylphenoxy Analogue (Compound 11e) | 0.17 | 77-fold | 771-fold |

Derivatives of piperidine have been investigated as ligands for monoamine transporters, including the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) clinpgx.orgnih.gov. For example, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were synthesized and found to have high affinity for SERT, with Ki values ranging from 2 to 400 nM nih.govresearchgate.net. Similarly, studies on methylphenidate derivatives, which contain a piperidine ring, have shown varying affinities for both DAT, NET, and SERT clinpgx.orgnih.gov. The affinity for these transporters is influenced by the substitution pattern on the aromatic ring clinpgx.orgnih.gov. Currently, there is no specific binding data available for this compound at either the serotonin or norepinephrine transporters.

Histamine (B1213489) Receptors

No published research data were found detailing the interaction of this compound with any of the histamine receptor subtypes.

Computational and in Silico Approaches in 3 4 Methylphenoxy Piperidine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode of 3-(4-Methylphenoxy)piperidine within the active site of a biological target, providing a detailed picture of the intermolecular interactions that stabilize the complex.

The process involves placing the 3D structure of this compound into the binding pocket of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. nih.gov Lower binding energy values typically indicate a more stable protein-ligand complex.

Analysis of the resulting docked pose reveals critical ligand-protein interactions. For this compound, these interactions may include:

Hydrogen Bonds: The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, forming crucial connections with amino acid residues like serine or aspartic acid.

Hydrophobic Interactions: The methyl-substituted phenyl ring and parts of the piperidine ring can engage in hydrophobic and π-σ interactions with nonpolar residues such as leucine, valine, and alanine. mdpi.com

π-π Stacking: The aromatic phenoxy ring can interact with the aromatic side chains of residues like tyrosine, phenylalanine, or tryptophan.

These interactions are fundamental to the molecule's affinity and selectivity for its target. By identifying the key amino acid residues involved in binding, researchers can understand the structural basis of its biological activity and design modifications to enhance potency.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives

| Compound | Derivative Modification | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 1 | Parent Compound | -8.5 | ASP129, TYR341 | H-Bond, π-π Stacking |

| 2 | Addition of 4'-fluoro to phenoxy | -8.9 | ASP129, TYR341, SER130 | H-Bond, π-π Stacking |

| 3 | N-methylation of piperidine | -7.8 | TYR341, LEU210 | π-π Stacking, Hydrophobic |

| 4 | Replacement of methyl with chloro | -9.2 | ASP129, TYR341, VAL189 | H-Bond, π-π Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. jocpr.comijnrd.org This approach is essential for predicting the activity of unsynthesized derivatives of this compound and for understanding which properties are most influential for its biological effect. jocpr.com

The development of a QSAR model involves several steps:

Data Collection: A dataset of this compound derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include:

Lipophilic parameters: Such as the partition coefficient (logP), which describes the compound's hydrophobicity. srmist.edu.in

Electronic parameters: Such as the Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of substituents. srmist.edu.in

Steric parameters: Such as molar refractivity or Taft's constant, which relate to the volume and shape of the molecule. srmist.edu.in

Model Building: A mathematical equation is generated using statistical methods like multiple linear regression to create a relationship between the descriptors and biological activity. ijnrd.org

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model's creation. jocpr.com

A typical QSAR equation might take the form: Biological Activity (log 1/C) = k1(logP) - k2(Steric_Parameter)² + k3(Electronic_Parameter) + C

Such models provide valuable insights into the structure-activity landscape, guiding the design of new derivatives with potentially improved potency and selectivity. jocpr.com

Table 2: Physicochemical Descriptors and Predicted Activity for Hypothetical this compound Derivatives

| Derivative (Substituent on Phenoxy Ring) | logP | Molar Refractivity | Hammett Constant (σ) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| 4-CH3 (Parent) | 3.1 | 5.6 | -0.17 | 7.2 |

| 4-Cl | 3.4 | 6.0 | 0.23 | 7.8 |

| 4-OCH3 | 2.9 | 7.9 | -0.27 | 6.9 |

| 4-NO2 | 2.8 | 7.4 | 0.78 | 8.1 |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling for this compound involves identifying the essential chemical functionalities and their spatial arrangement that are crucial for its biological activity.

Common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (H) groups

Aromatic Rings (AR)

Positive and Negative Ionizable centers nih.gov

A pharmacophore model can be developed in two ways:

Ligand-Based: When the structure of the target is unknown, a model is generated by aligning a set of active molecules and extracting their common features. slideshare.net

Structure-Based: When the 3D structure of the protein-ligand complex is available, the model is derived from the key interactions observed in the binding site. nih.govslideshare.net

Once a pharmacophore model is created, it can be used as a 3D query in a process called virtual screening. nih.gov Large chemical databases containing millions of compounds are searched to identify molecules that match the pharmacophoric features. ijper.org This process rapidly filters vast libraries to find novel scaffolds that are likely to be active, significantly accelerating the discovery of new lead compounds. nih.gov Hits from the virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the selection before synthesis and biological testing. dovepress.com

Table 3: Key Pharmacophoric Features for a this compound-Based Model

| Feature | Description | Geometric Constraint (Example) |

|---|---|---|

| Aromatic Ring (AR) | The 4-methylphenoxy group | Center defined by the ring centroid |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen | Vector pointing from the oxygen atom |

| Hydrogen Bond Acceptor 2 (HBA2) | Piperidine nitrogen | Vector pointing from the nitrogen atom |

| Hydrophobic (H) | Methyl group on the phenoxy ring | Sphere centered on the methyl carbon |

Advanced Computational Chemistry for Conformational Analysis and Binding Free Energy Calculations

To achieve a more profound and quantitatively accurate understanding of ligand-protein interactions, researchers employ advanced computational chemistry methods. These techniques go beyond the simpler scoring functions of molecular docking to provide more precise estimations of binding affinity.

Conformational Analysis: The this compound molecule is flexible due to rotatable bonds and the chair-boat conformational possibilities of the piperidine ring. Conformational analysis is performed to identify the low-energy, biologically relevant conformations of the molecule. chemrxiv.org Understanding the preferred shape of the ligand in solution and in the bound state is critical for accurate modeling. Strategies like conformational restriction, where flexibility is systematically reduced, can be used in derivatives to lock in a bioactive conformation. nih.gov

Binding Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous, physics-based approaches used to calculate the absolute or relative binding free energy (ΔG) of a ligand to its target. nih.gov These calculations simulate the physical process of moving a ligand from a solvated state to a protein-bound state.

While computationally intensive, these methods can achieve high accuracy, often within 1-2 kcal/mol of experimental values, making them extremely valuable in lead optimization. nih.govsemanticscholar.org They can accurately predict how small chemical modifications to a lead compound like this compound will affect its binding affinity, allowing for the prioritization of the most promising candidates for synthesis. A significant challenge in these calculations is the adequate sampling of all relevant protein and ligand conformations, including the unbound (apo) state of the protein. nih.govmpg.de

Table 4: Comparison of Computational Methods for Affinity Prediction

| Method | Computational Cost | Typical Accuracy (Absolute Unsigned Error) | Primary Application |

|---|---|---|---|

| Molecular Docking | Low | 2-4 kcal/mol | Virtual screening, binding mode prediction |

| MM/PBSA, MM/GBSA | Medium | 1-3 kcal/mol | Re-scoring of docking poses, relative ranking |

| Thermodynamic Integration (TI) | High | ~1 kcal/mol | Accurate relative binding free energy prediction |

| Free Energy Perturbation (FEP) | High | ~1 kcal/mol | Accurate relative and absolute binding free energy prediction |

Preclinical Evaluation and Translational Potential of 3 4 Methylphenoxy Piperidine

In Vitro Pharmacological Characterization

Currently, there is a notable absence of publicly accessible scientific literature detailing the in vitro pharmacological profile of 3-(4-Methylphenoxy)piperidine. While the compound is available from various chemical suppliers, indicating its use in research, dedicated studies characterizing its binding affinities at various receptors, ion channels, or transporters, as well as its functional activity in cell-based assays, have not been published in peer-reviewed journals.

To illustrate the typical data generated in such studies for a novel compound, the following table represents a hypothetical in vitro pharmacological profile. It is crucial to note that the data presented in Table 1 is purely illustrative and not based on actual experimental results for this compound.

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

| Target | Assay Type | Result (IC₅₀/Kᵢ) |

|---|---|---|

| Serotonin (B10506) Transporter (SERT) | Radioligand Binding | 150 nM (Kᵢ) |

| Dopamine (B1211576) Transporter (DAT) | Radioligand Binding | 800 nM (Kᵢ) |

| Norepinephrine (B1679862) Transporter (NET) | Radioligand Binding | 50 nM (Kᵢ) |

| 5-HT₂ₐ Receptor | Radioligand Binding | > 1 µM (Kᵢ) |

In Vivo Efficacy Studies in Disease Models

Consistent with the lack of in vitro data, there are no published reports on the in vivo efficacy of this compound in any animal models of disease. Preclinical research would typically involve assessing the compound's effects in models relevant to its hypothesized mechanism of action. For instance, if the compound were a putative antidepressant, it might be tested in models such as the forced swim test or the tail suspension test in rodents.

A representative, albeit hypothetical, data set for an in vivo study is presented in Table 2. This data is for illustrative purposes only and does not reflect actual experimental findings for this compound.

Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Depression (Forced Swim Test)

| Treatment Group | Immobility Time (seconds) | % Reduction vs. Vehicle |

|---|---|---|

| Vehicle | 180 ± 15 | - |

| This compound (10 mg/kg) | 120 ± 12 | 33.3% |

Lead Optimization Strategies for Enhanced Efficacy and Selectivity

The process of lead optimization aims to modify the chemical structure of a promising compound to improve its desirable properties while minimizing undesirable ones. In the absence of initial data on the efficacy and selectivity of this compound, any discussion of lead optimization remains speculative.

However, based on the general principles of medicinal chemistry and the structure of this compound, several strategies could be envisioned. These might include:

Modification of the Piperidine (B6355638) Ring: Introduction of substituents on the piperidine nitrogen could modulate potency and selectivity. Alkylation or acylation could also influence pharmacokinetic properties.

Alteration of the Phenoxy Moiety: The position and nature of the methyl group on the phenyl ring could be varied to explore structure-activity relationships (SAR). For example, moving the methyl group to the ortho or meta position, or replacing it with other substituents such as halogens or methoxy (B1213986) groups, could impact target engagement.

Stereochemical Exploration: The piperidine ring in this compound contains a chiral center. The synthesis and evaluation of individual enantiomers would be a critical step, as biological activity often resides in a single enantiomer.

Considerations for Therapeutic Development

Given the current lack of preclinical data, any considerations for the therapeutic development of this compound are premature. The path to clinical development is contingent on establishing a robust preclinical data package. Key milestones that would need to be achieved include:

Identification of a clear biological target and mechanism of action.

Demonstration of significant efficacy in relevant and validated animal models of a specific disease.

Establishment of a favorable pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

A thorough safety and toxicology assessment to identify any potential liabilities.

Without this foundational information, the translational potential of this compound remains undetermined. Future research is required to first elucidate the fundamental pharmacological properties of this compound before any meaningful steps toward therapeutic development can be considered.

Future Perspectives and Emerging Avenues in 3 4 Methylphenoxy Piperidine Research

Development of Novel Synthetic Methodologies for Diversification

The synthesis of substituted piperidines is a central theme in modern organic chemistry, with a continuous demand for more efficient, stereoselective, and modular methods. nih.govmdma.ch Future research on 3-(4-Methylphenoxy)piperidine will benefit significantly from advancements in asymmetric synthesis to produce specific enantiomers, which often exhibit distinct pharmacological profiles.

Key emerging synthetic strategies include:

Catalytic Asymmetric Hydrogenation: The reduction of pyridine (B92270) precursors is a fundamental method for creating the piperidine (B6355638) ring. nih.gov Advanced catalytic systems, particularly those using rhodium and iridium, are enabling highly enantioselective hydrogenation under milder conditions. dicp.ac.cnnih.gov The development of catalysts that tolerate a wide range of functional groups will be crucial for synthesizing diverse libraries of this compound analogs. asianpubs.org Electrocatalytic hydrogenation, which operates at ambient temperature and pressure, also presents a sustainable and energy-efficient alternative to traditional high-pressure methods. nih.gov

Stereoselective Cross-Coupling Reactions: Recent breakthroughs have demonstrated the use of rhodium-catalyzed asymmetric carbometalation to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors and arylboronic acids. snnu.edu.cnnih.govacs.org This approach offers a powerful way to introduce diverse aryl and heteroaryl groups, including the 4-methylphenoxy moiety, with high stereocontrol.

Chemoenzymatic and Divergent Synthesis: Combining enzymatic reactions with traditional chemical methods offers a powerful route to complex chiral molecules. nih.govacs.org A divergent synthesis approach, where a common intermediate is used to generate a variety of structurally distinct products, would be highly effective for creating a diverse library of 3,4-disubstituted piperidines related to the core structure of this compound for extensive structure-activity relationship (SAR) studies.

These advanced synthetic methods will be instrumental in building diverse chemical libraries, enabling a more thorough exploration of the therapeutic potential of this class of compounds.

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by a multi-target approach, which acknowledges that complex diseases like neurodegenerative disorders often involve multiple pathological pathways. nih.gov Multi-target-directed ligands (MTDLs) are single compounds designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance.

For derivatives of this compound, this represents a significant avenue of research:

Neurodegenerative Diseases: The piperidine scaffold is a well-established component in drugs targeting neurodegenerative diseases such as Alzheimer's. nih.govinnoget.com Future research could focus on designing derivatives of this compound that act as dual inhibitors of key enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), or that also modulate amyloid-beta aggregation. nih.govresearchgate.netnih.gov

Fragment-Based Drug Design (FBDD): This strategy is particularly well-suited for developing MTDLs. dundee.ac.uk Small fragments, potentially incorporating the phenoxy-piperidine core, can be screened against multiple targets. Hits can then be grown and optimized to enhance affinity for each target simultaneously, leading to potent and selective multi-target agents. dundee.ac.uk

Antipsychotic and CNS Disorders: Piperidine and piperazine (B1678402) amides have been investigated as multi-target antipsychotics, simultaneously modulating dopamine (B1211576) and other neurotransmitter receptors. researchgate.net By modifying the this compound structure, it may be possible to develop novel agents with tailored polypharmacological profiles for complex psychiatric disorders.

The exploration of polypharmacology will require integrated in-silico, in-vitro, and in-vivo testing models to validate the multi-target activity and therapeutic benefits of novel compounds.

Advanced Drug Delivery System Concepts

The efficacy of a therapeutic agent is determined not only by its intrinsic activity but also by its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) offer a means to improve the pharmacokinetic and pharmacodynamic properties of drugs, enhance their solubility, and enable targeted delivery, thereby increasing efficacy and reducing side effects. jchemrev.comsigmaaldrich.com

For compounds like this compound, several DDS concepts are worth exploring:

Lipid Nanoparticles (LNPs): LNPs have gained prominence as highly effective carriers for various therapeutic payloads, including small molecules and mRNA. researchgate.netnih.gov Piperidine- and piperazine-based ionizable lipids have been specifically designed to form stable LNPs that can deliver their cargo to specific cell types, such as immune cells. researchgate.netnih.govresearchgate.netdoaj.org Formulating this compound into LNPs could enhance its bioavailability and enable targeted delivery to tissues of interest, such as the central nervous system.

Polymer-Drug Conjugates (PDCs): Covalently linking a drug to a polymer can significantly improve its solubility, stability, and circulation time. nih.gov For heterocyclic compounds, PDCs can be designed to target specific cancer microenvironments or other diseased tissues, releasing the active drug in a controlled manner. nih.govoatext.com

Biodegradable Polymeric Systems: The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) allows for the creation of nanoparticles, micelles, and hydrogels for controlled drug release. jchemrev.comnih.gov These systems can be engineered to respond to specific stimuli (e.g., pH or enzymes) in the body, triggering drug release precisely at the site of action. nih.gov

The development of tailored drug delivery systems will be a critical step in translating the potential of this compound derivatives into viable clinical candidates.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. The integration of high-throughput "omics" technologies—genomics, proteomics, and metabolomics—provides a systems-level view of a drug's biological effects, helping to identify its targets, elucidate pathways, and predict potential off-target effects.

Future research on this compound should incorporate:

Proteomics: This technology can be used to identify the direct protein targets of the compound and to understand how it alters cellular protein expression profiles. This can reveal the compound's mechanism of action and potentially identify novel therapeutic targets or biomarkers of response.

Metabolomics: By analyzing changes in the levels of endogenous metabolites, metabolomics can provide a detailed picture of the biochemical pathways affected by the compound. nih.govresearchgate.net This is particularly useful for understanding the compound's effect on cellular metabolism and for identifying potential toxicities. For piperidine alkaloids, computational metabolomics has already been used to uncover previously unknown chemical diversity and organ-specific production in plants. nih.gov

Computational Biology: Integrating omics data with computational modeling can help to build predictive models of a drug's activity and toxicity. These models can be used to prioritize drug candidates, optimize dosing regimens, and identify patient populations most likely to respond to treatment.

The application of omics technologies will provide a deeper understanding of the biological activity of this compound, accelerating its development and de-risking its progression toward clinical trials.

Collaborative Research and Data Sharing Initiatives

The landscape of drug discovery is increasingly collaborative, with partnerships between pharmaceutical companies, academic institutions, and contract research organizations (CROs) becoming the norm. nih.govacs.orgdrugtargetreview.com These collaborations pool resources, expertise, and risk, accelerating the pace of innovation. tandfonline.com

The future development of this compound and related compounds will be significantly enhanced by:

Public-Private Partnerships: Collaborations between industry and academia are crucial drivers of pharmaceutical innovation. acs.orguniversiteitleiden.nl Academic labs can provide deep expertise in novel biology and target validation, while industry partners bring resources and experience in drug development and commercialization.

Open Data Sharing: Initiatives that promote the sharing of pre-competitive data are becoming more common. zamann-pharma.comdatadynamicsinc.com Sharing chemical structures, screening data, and computational models can prevent duplication of effort and foster new discoveries. nih.gov Platforms that use federated learning allow for data sharing and model training while preserving proprietary information, encouraging participation from industry. proactiveinvestors.com

Global Research Consortia: Large-scale initiatives like the UK Biobank and the All of Us Research Program provide vast datasets that link genetic, clinical, and lifestyle information. thermofisher.com Leveraging these resources through collaborative platforms can help researchers identify new drug targets, validate existing ones, and understand the genetic basis of drug response, ultimately accelerating the entire drug research process. thermofisher.com

By embracing these collaborative models and data-sharing principles, the research community can more efficiently explore the therapeutic landscape of this compound and accelerate the delivery of novel medicines to patients.

常见问题

Q. What are the validated synthetic routes for 3-(4-Methylphenoxy)piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves Knoevenagel condensation of substituted benzaldehydes (e.g., 3-(4-methylphenoxy)benzaldehyde) with piperidine derivatives, catalyzed by piperidine in solvents like toluene. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst concentration significantly affect yield. For example, in analogous piperidine syntheses, elevated temperatures (80°C) improved cyclization efficiency, while polar aprotic solvents (e.g., DMF) reduced side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity.

Q. How can researchers characterize this compound’s structural and chemical properties?

- Methodological Answer :

- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N (e.g., C: 65.66% calc. vs. 65.53% found in analogous fluorophenyl-piperidine derivatives) to confirm molecular composition .

- Spectroscopy :

- NMR : -NMR peaks for the piperidine ring (δ 1.6–3.8 ppm, multiplet) and methoxyphenoxy group (δ 3.7–4.1 ppm, singlet for OCH) .

- MS : Parent ion [M+H] at m/z 220.3 (calculated for CHNO).

- Chromatography : HPLC (C18 column, methanol/water 70:30) validates purity and detects impurities at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (acute toxicity hazard) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (particulate filters: P95 respirators recommended) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity, such as serotonin receptor binding?

- Methodological Answer :

- Functional Group Tuning : Replace the 4-methylphenoxy group with electron-withdrawing substituents (e.g., -CF) to improve binding affinity to 5-HT receptors. For example, fluorophenyl-piperidine derivatives showed 10× higher potency in 5-HT assays compared to methyl-substituted analogs .

- Stereochemical Optimization : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test in vitro for stereospecific activity. (-)-trans enantiomers of related piperidines exhibited superior receptor selectivity .

Q. How should researchers resolve contradictions in reported bioactivity data for piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., radioligand binding assays for receptor affinity). For instance, discrepancies in IC values for 5-HT modulation may arise from variations in cell lines (CHO vs. HEK293) .

- Validation Experiments : Replicate conflicting studies under controlled conditions (fixed pH, temperature, and buffer systems) to isolate variables. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What experimental strategies can elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots .

- Isotope Labeling : Synthesize -labeled analogs to track metabolites in urine/plasma samples from rodent studies. Accelerator Mass Spectrometry (AMS) quantifies low-abundance metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。